molecular formula C15H16N6O2S B11365799 N-(4-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{4-methyl-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11365799
M. Wt: 344.4 g/mol
InChI Key: WBROQYFDFNCOPN-UHFFFAOYSA-N
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Description

N-[4-(4-METHYL-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a triazole ring, an oxadiazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHYL-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple stepsThe reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHYL-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the oxadiazole ring .

Scientific Research Applications

N-[4-(4-METHYL-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-METHYL-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The triazole and oxadiazole rings can interact with enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-METHYL-5-{[(2-METHYLPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to the presence of both triazole and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16N6O2S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-[4-methyl-5-[(2-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C15H16N6O2S/c1-9-6-4-5-7-11(9)8-24-15-18-17-14(21(15)3)12-13(16-10(2)22)20-23-19-12/h4-7H,8H2,1-3H3,(H,16,20,22)

InChI Key

WBROQYFDFNCOPN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(N2C)C3=NON=C3NC(=O)C

Origin of Product

United States

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